molecular formula C10H13NO5 B1391700 5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester CAS No. 1083229-73-5

5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester

Cat. No. B1391700
CAS RN: 1083229-73-5
M. Wt: 227.21 g/mol
InChI Key: OEPNIDRWRCZFDM-UHFFFAOYSA-N
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Description

5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester, also known as 5-Methoxy-3-oxo-pentanoic acid methyl ester (MOPME), is an organic molecule that has been widely studied in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Some research has focused on the synthesis of compounds structurally related to 5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester. For instance, studies have detailed methods for synthesizing symmetric bilindiones, which include variants with varying alkanoic acid chain lengths (Shrout, Puzicha, & Lightner, 1992).

  • Regioselective Chlorination : Another study has demonstrated the regioselective chlorination of compounds structurally similar to 5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester, offering a new pathway in the synthesis of biotin (Zav’yalov et al., 2006).

Biological Activity

  • Potential in Cancer Treatment : Research on the biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties has shown promising results. In particular, these derivatives, when used in combination with first-line antitumor drugs, have exhibited a synergistic effect in brain tumor chemotherapy (Kletskov et al., 2018).

  • Role in Antiviral Activity : A study has explored the in vitro antiviral activity of a novel compound, structurally related to 5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester, against human rhinovirus. The compound demonstrated effectiveness against all tested HRV serotypes and clinical isolates, highlighting its potential as an antiviral agent (Patick et al., 2005).

Applications in Material Science

  • Complex Formation : Research has been conducted on the formation of nickel, copper, and zinc complexes with compounds structurally similar to 5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester. These studies contribute to our understanding of complex formation in material science and its potential applications (Singh & Baruah, 2008).

properties

IUPAC Name

methyl 5-(3-methoxy-1,2-oxazol-5-yl)-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-14-9-6-8(16-11-9)4-3-7(12)5-10(13)15-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPNIDRWRCZFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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